molecular formula C13H13NO2 B10847608 2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)- CAS No. 463329-07-9

2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)-

Cat. No.: B10847608
CAS No.: 463329-07-9
M. Wt: 215.25 g/mol
InChI Key: DBBYYRWVNDQECM-CDWOPPGASA-N
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Description

2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)- is a synthetic organic compound with the molecular formula C13H13NO2. It is known for its unique structure, which includes a conjugated triene system and a hydroxamic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)- typically involves the condensation of (2E,4E,6E)-7-phenylhepta-2,4,6-trienoic acid with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as dichloromethane or ethanol and may require the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of histone deacetylase (HDAC), which is relevant in cancer research.

    Medicine: Explored for its anticancer properties due to its ability to inhibit HDAC.

Mechanism of Action

The mechanism of action of 2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)- involves its interaction with molecular targets such as histone deacetylase (HDAC). By inhibiting HDAC, the compound can alter gene expression, leading to the suppression of cancer cell growth. The conjugated triene system and hydroxamic acid group play crucial roles in its binding affinity and inhibitory activity.

Comparison with Similar Compounds

Similar Compounds

  • (2E,4E,6E)-7-Phenylhepta-2,4,6-trienoic acid
  • (2E,4E,6E)-7-Phenylhepta-2,4,6-trienehydroxamic acid

Uniqueness

2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)- is unique due to its combination of a conjugated triene system and a hydroxamic acid functional group. This structural feature imparts distinct chemical reactivity and biological activity, setting it apart from similar compounds .

Biological Activity

2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)- is a compound of significant interest due to its potential biological activities. This article will explore its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₈H₁₉NO
  • Molecular Weight : 281.35 g/mol
  • IUPAC Name : (2E,4E,6E)-N-hydroxy-7-phenylhepta-2,4,6-trienamide

Synthesis

The synthesis of 2,4,6-Heptatrienamide involves several steps including the formation of the heptatriene backbone and the introduction of the N-hydroxy and phenyl groups. Techniques such as structure-based drug design have been employed to optimize the synthesis for enhanced biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of related compounds in the same class. For instance:

  • Inhibitory Activity : Compounds similar to 2,4,6-Heptatrienamide have shown inhibitory activity against human colorectal adenocarcinoma cell lines (Caco-2 and HCT-116). For example, a related compound demonstrated an IC50 value of 13 µM against Caco-2 cells and 240.2 µM against HCT-116 cells .
CompoundIC50 (Caco-2)IC50 (HCT-116)
Compound A98 µM337 µM
Compound B13 µM240.2 µM

These findings suggest that structural modifications can significantly affect biological activity.

The mechanism by which these compounds exert their effects often involves modulation of key signaling pathways. For instance:

  • PI3K/AKT Pathway : The treatment with certain derivatives has been shown to significantly affect the expression levels of genes involved in the PI3K/AKT signaling pathway. Specifically, a decrease in PI3K and AKT gene expression was observed upon treatment with these compounds .

Study on Cancer Cell Lines

A detailed study evaluated the antiproliferative effects of various derivatives on cancer cell lines. The research indicated that compounds with specific structural features exhibited enhanced binding affinity to PI3Kα, leading to reduced cell proliferation in treated cultures.

Key Findings :

  • Compound Variability : The introduction of hydrophobic groups increased binding efficiency.
  • Gene Expression Modulation : The treatment resulted in altered expression levels of pro-apoptotic genes like BAD.

Properties

CAS No.

463329-07-9

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

(2E,4E,6E)-N-hydroxy-7-phenylhepta-2,4,6-trienamide

InChI

InChI=1S/C13H13NO2/c15-13(14-16)11-7-2-1-4-8-12-9-5-3-6-10-12/h1-11,16H,(H,14,15)/b2-1+,8-4+,11-7+

InChI Key

DBBYYRWVNDQECM-CDWOPPGASA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C/C=C/C(=O)NO

Canonical SMILES

C1=CC=C(C=C1)C=CC=CC=CC(=O)NO

Origin of Product

United States

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